molecular formula C11H12Cl2O3 B3309691 Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate CAS No. 94242-10-1

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate

Cat. No.: B3309691
CAS No.: 94242-10-1
M. Wt: 263.11 g/mol
InChI Key: AVPLKXFWAHXGJD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate is an organic compound with a complex structure. It is characterized by the presence of chloro, methoxy, and methyl groups attached to a phenyl ring, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate typically involves the esterification of 5-chloro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Types of Reactions:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate involves

Properties

IUPAC Name

methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-6-4-7(12)5-8(10(6)15-2)9(13)11(14)16-3/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLKXFWAHXGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
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Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
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Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate
Reactant of Route 6
Methyl 2-chloro-2-(5-chloro-2-methoxy-3-methylphenyl)acetate

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